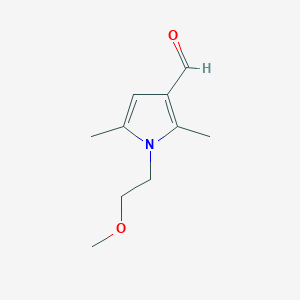

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

While the specific compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not directly discussed in the provided papers, we can infer some information based on related compounds. The compound appears to be a pyrrole derivative, which is a five-membered aromatic heterocycle with one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

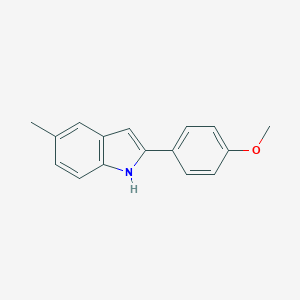

The papers provided do not directly address the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. However, the synthesis of similar compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, involves nucleophilic substitution reactions that allow for regioselective functionalization of the indole core . This suggests that a similar approach could potentially be applied to synthesize the target compound by introducing appropriate functional groups to the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, as seen in the related compound 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure of this compound was solved using X-ray diffraction, revealing a slightly distorted pyrrolic ring from C2v symmetry and specific angles between the planes of the pyrrolic ring and the substituents . This information suggests that the molecular structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also likely exhibit a planar pyrrolic ring with substituents that could influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be quite varied. The paper on 1-methoxy-6-nitroindole-3-carbaldehyde indicates that such compounds can participate in nucleophilic substitution reactions to yield a variety of substituted indoles . This implies that the target compound may also undergo similar reactions, allowing for the introduction of different substituents at various positions on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The related compound discussed in the second paper exhibits strong dimer formation through hydrogen bonds and has specific intermolecular interactions that contribute to the crystal's internal cohesion . These findings suggest that 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also have distinct physical properties such as solubility, melting point, and boiling point, which would be determined by its molecular interactions and crystal structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis and properties of pyrrole derivatives, including those related to "1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," have been extensively studied. For instance, the synthesis of 2,2′-pyrromethene-5[1H]-one analogues through condensation reactions showcases the diversity of pyrrole-based compounds that can be created, including their E-Z isomerization under light irradiation and thermal conditions (Groot et al., 2010). This type of research highlights the importance of pyrrole derivatives in developing photoresponsive materials and understanding their thermal stability and photoisomerisation behaviors.

Fluorinated Pyrroles

The development of new methodologies for synthesizing fluorinated pyrroles, such as 3-fluoropyrroles, from bromomethyl-pyrrolines illustrates the interest in introducing fluorine atoms into pyrrole frameworks. These methodologies provide easy access to fluorinated pyrroles, which are valuable in medicinal chemistry and material science due to their unique properties (Surmont et al., 2009).

Pyrrole Derivatives Synthesis

Research into synthesizing novel α-methoxylmethyl pyrrole derivatives demonstrates the ongoing interest in creating new pyrrole-based compounds with potential applications in various scientific fields. These compounds are explored for their structural and functional relationships, contributing to the broader understanding of pyrrole chemistry and its applications (Li, 2010).

Hydrogen-bonding Patterns

The study of hydrogen-bonding patterns in derivatives of dimethylpyrrole sheds light on the structural aspects of these compounds, which is crucial for designing materials with specific properties. Such insights can be used to tailor the properties of pyrrole-based materials for applications in molecular electronics, sensors, and more (Senge & Smith, 2005).

Pyrrole Chalcone Derivatives

The synthesis and characterization of pyrrole chalcone derivatives, such as ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrate the potential of pyrrole derivatives in creating new materials with interesting electronic and photophysical properties. These studies contribute to the development of new organic semiconductors and photovoltaic materials (Singh et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAMSNVDPRMJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366452 |

Source

|

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

445023-46-1 |

Source

|

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)